molecular formula C7H11BrO2 B14127368 2-Propenoic acid, 2-methyl-, 3-bromopropyl ester CAS No. 19660-17-4

2-Propenoic acid, 2-methyl-, 3-bromopropyl ester

Cat. No.: B14127368
CAS No.: 19660-17-4
M. Wt: 207.06 g/mol
InChI Key: QAEFQMLTVALDSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Propenoic acid, 2-methyl-, 3-bromopropyl ester is a chemical compound with the molecular formula C7H11BrO2 and a molecular weight of 207.07 g/mol . It is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 2-methyl-, 3-bromopropyl ester typically involves the esterification of 2-Propenoic acid, 2-methyl- with 3-bromopropanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems also ensures consistent product quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Propenoic acid, 2-methyl-, 3-bromopropyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester, 2-Propenoic acid, 2-methyl-, 3-aminopropyl ester, and 2-Propenoic acid, 2-methyl-, 3-mercaptopropyl ester.

    Addition Reactions: Products include 2-Propenoic acid, 2-methyl-, 3,3-dibromopropyl ester and 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester.

    Polymerization: The major product is a polymer with repeating units of this compound.

Scientific Research Applications

2-Propenoic acid, 2-methyl-, 3-bromopropyl ester has a wide range of applications in scientific research, including:

    Chemistry: It is used as a monomer in the synthesis of polymers with specific properties.

    Biology: The compound is used in the modification of biomolecules such as proteins and nucleic acids.

    Medicine: It is used in the development of drug delivery systems.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Propenoic acid, 2-methyl-, 3-bromopropyl ester involves its ability to undergo various chemical reactions. The bromine atom in the compound is highly reactive and can participate in substitution and addition reactions. The double bond in the propenoic acid moiety also allows for polymerization reactions. These reactions enable the compound to modify other molecules and form new chemical structures .

Comparison with Similar Compounds

Similar Compounds

  • 2-Propenoic acid, 2-methyl-, 3-chloropropyl ester
  • 2-Propenoic acid, 2-methyl-, 3-hydroxypropyl ester
  • 2-Propenoic acid, 2-methyl-, 3-aminopropyl ester
  • 2-Propenoic acid, 2-methyl-, 3-mercaptopropyl ester

Uniqueness

2-Propenoic acid, 2-methyl-, 3-bromopropyl ester is unique due to the presence of the bromine atom, which makes it highly reactive in substitution and addition reactions. This reactivity allows for the synthesis of a wide range of derivatives and polymers with specific properties. The compound’s ability to undergo polymerization also makes it valuable in the production of specialty materials .

Properties

CAS No.

19660-17-4

Molecular Formula

C7H11BrO2

Molecular Weight

207.06 g/mol

IUPAC Name

3-bromopropyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H11BrO2/c1-6(2)7(9)10-5-3-4-8/h1,3-5H2,2H3

InChI Key

QAEFQMLTVALDSP-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)OCCCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.